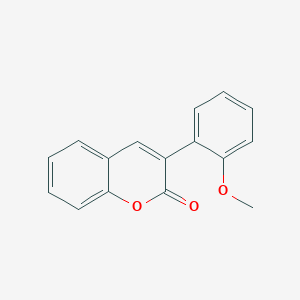

3-(2-methoxyphenyl)-2H-chromen-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methoxyphenyl)chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c1-18-15-9-5-3-7-12(15)13-10-11-6-2-4-8-14(11)19-16(13)17/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJNIJQCABOETDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC3=CC=CC=C3OC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 2 Methoxyphenyl 2h Chromen 2 One and Cognate Structures

Established Synthetic Pathways for the 2H-Chromen-2-one Core

The 2H-chromen-2-one, or coumarin (B35378), scaffold is a prevalent motif in a vast array of natural products and synthetic compounds. Consequently, a multitude of synthetic methods for its construction have been developed over the years. These can be broadly categorized into several key strategies, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions.

Knoevenagel Condensation and Related Approaches in Chromen-2-one Synthesis

The Knoevenagel condensation is a cornerstone of organic synthesis, providing a powerful tool for the formation of carbon-carbon double bonds. researchgate.net In the context of coumarin synthesis, this reaction typically involves the condensation of a salicylaldehyde (B1680747) derivative with a compound containing an active methylene (B1212753) group, such as a malonic ester or a cyanoacetate. beilstein-journals.org The reaction is generally catalyzed by a weak base, like piperidine (B6355638) or pyridine. researchgate.net

The initial step involves the formation of an intermediate through nucleophilic addition, which then undergoes an intramolecular cyclization via a dehydration reaction to yield the α,β-unsaturated coumarin ring system. researchgate.net Microwave-assisted Knoevenagel condensations have been shown to significantly accelerate the reaction, often leading to higher yields in shorter time frames. researchgate.net

Pechmann Condensation Methods for Diverse Chromen-2-one Derivatives

The Pechmann condensation is another widely employed method for the synthesis of coumarins. This reaction involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions. researchgate.net A variety of acid catalysts can be utilized, including sulfuric acid, aluminum chloride, and various solid-supported acids, which can offer advantages in terms of ease of separation and catalyst recycling. researchgate.net

The mechanism of the Pechmann condensation is thought to proceed through the initial formation of a transesterification product, followed by an intramolecular cyclization and subsequent dehydration to afford the 4-substituted coumarin. The use of microwave irradiation has also been successfully applied to Pechmann condensations, often resulting in improved yields and reduced reaction times. mdpi.com

Other Cyclization and Annulation Strategies for 2H-Chromen-2-one Systems

Beyond the Knoevenagel and Pechmann reactions, a diverse range of other cyclization and annulation strategies have been developed for the synthesis of the 2H-chromen-2-one core. These include the Perkin reaction, which involves the condensation of a salicylaldehyde with an acid anhydride (B1165640) and its corresponding salt. wikipedia.org The mechanism is believed to proceed through an intramolecular aldol-type condensation of an O-acetyl salicylaldehyde intermediate. sciforum.net

Heck-lactonization reactions have also emerged as a powerful tool for coumarin synthesis. unica.it Furthermore, various cycloaddition reactions, such as the Diels-Alder reaction, can be employed to construct the bicyclic coumarin system. wikipedia.org Intramolecular Rauhut–Currier reactions catalyzed by various reagents have also been shown to yield chromene rings. youtube.com

Directed Synthesis of 3-(2-methoxyphenyl)-2H-chromen-2-one and Relevant Intermediates

The synthesis of 3-arylcoumarins, such as this compound, requires specific strategies that facilitate the formation of the C3-aryl bond. Several effective methods have been established for this purpose.

One of the most direct approaches is the Perkin-Oglialoro reaction, which is a modification of the Perkin reaction. This method involves the condensation of a salicylaldehyde with a phenylacetic acid derivative in the presence of a base like triethylamine (B128534) and a dehydrating agent such as acetic anhydride. unica.itmdpi.com For the synthesis of the title compound, salicylaldehyde would be reacted with 2-methoxyphenylacetic acid.

Another powerful strategy involves palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, can be used to couple a 3-halocoumarin (e.g., 3-bromocoumarin or 3-chlorocoumarin) with an arylboronic acid. researchgate.netnih.gov In the case of this compound, this would involve the reaction of a 3-halocoumarin with 2-methoxyphenylboronic acid in the presence of a palladium catalyst and a base. researchgate.networktribe.com

Similarly, the Heck reaction provides another avenue for the synthesis of 3-arylcoumarins. wikipedia.org This reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.org While typically used for C4-arylation of coumarins, modifications can allow for C3 functionalization. acs.orgorganic-chemistry.org

A more recent approach involves the reaction of salicylaldehydes with arylacetonitriles in the presence of a strong base like potassium tert-butoxide, which has been shown to produce 3-aryl-2H-chromen-2-ones in good yields. mdpi.com

| Synthetic Method | Starting Materials | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| Perkin-Oglialoro Reaction | Salicylaldehyde, 2-Methoxyphenylacetic acid | Triethylamine, Acetic anhydride | unica.itmdpi.com |

| Suzuki-Miyaura Coupling | 3-Halocoumarin, 2-Methoxyphenylboronic acid | Palladium catalyst (e.g., Pd(OAc)2/XPhos), Base (e.g., K2CO3) | researchgate.networktribe.com |

| Reaction with Arylacetonitrile | Salicylaldehyde, 2-Methoxyphenylacetonitrile | Potassium tert-butoxide | mdpi.com |

Methodologies for Structural Derivatization of this compound

The structural modification of this compound can be approached by targeting either the chromen-2-one ring system or the pendant 2-methoxyphenyl group. These derivatizations are crucial for modulating the compound's physicochemical and biological properties.

Strategies for Introducing Functional Groups on the Chromen-2-one Ring System

The coumarin nucleus is amenable to a variety of chemical transformations, allowing for the introduction of a wide range of functional groups.

Electrophilic Aromatic Substitution: The benzene (B151609) ring of the coumarin scaffold can undergo electrophilic substitution reactions such as nitration, halogenation, and sulfonation. The position of substitution is directed by the existing substituents on the ring. For instance, nitration of coumarins can lead to the introduction of a nitro group, which can then be further transformed into an amino group. nih.gov

Nucleophilic Substitution: The C4 position of the coumarin ring can be susceptible to nucleophilic attack, particularly if a suitable leaving group is present. For example, 4-halocoumarins can undergo nucleophilic substitution with various nucleophiles. researchgate.net

Cross-Coupling Reactions: As mentioned in the synthesis section, palladium-catalyzed cross-coupling reactions are highly effective for functionalizing the coumarin ring. Suzuki and Heck couplings can be employed to introduce aryl or vinyl groups at various positions, most commonly at C3 and C4. researchgate.netacs.org

Modification of Existing Functional Groups: If the starting coumarin already possesses functional groups, these can be chemically modified. For example, a hydroxyl group can be alkylated or acylated, and an amino group can be acylated or diazotized to introduce other functionalities. nih.gov

| Reaction Type | Target Position(s) | Typical Reagents | Introduced Functional Group | Reference |

|---|---|---|---|---|

| Nitration | Benzene ring of coumarin | HNO3/H2SO4 | -NO2 | nih.gov |

| Halogenation | Benzene ring of coumarin | NBS, NCS | -Br, -Cl | nih.gov |

| Suzuki Coupling | C3, C4, or other halogenated positions | Arylboronic acids, Pd catalyst | Aryl group | researchgate.networktribe.com |

| Heck Coupling | C3, C4 | Alkenes, Pd catalyst | Vinyl group | acs.orgorganic-chemistry.org |

| Alkylation/Acylation of Hydroxyl Groups | Position of -OH | Alkyl halides, Acyl chlorides | -OR, -OCOR | nih.gov |

Chemical Modifications and Substitutions on the 2-Methoxyphenyl Moiety

The 2-methoxyphenyl substituent on the this compound scaffold provides a versatile platform for a variety of chemical modifications. These transformations can be broadly categorized into reactions involving the methoxy (B1213986) group and substitutions on the aromatic ring. Such modifications are crucial for developing derivatives with altered electronic, steric, and pharmacokinetic properties.

The aromatic ring of the 2-methoxyphenyl moiety is susceptible to electrophilic aromatic substitution reactions. The methoxy group is an ortho-, para-directing activator, and its influence, combined with the steric hindrance from the coumarin core, will dictate the regioselectivity of these reactions. Typical electrophilic substitutions that could be envisaged include:

Nitration: Introduction of a nitro group can be achieved using standard nitrating agents like a mixture of nitric acid and sulfuric acid. The nitro group can subsequently be reduced to an amino group, providing a site for further derivatization.

Halogenation: Bromination or chlorination can be accomplished using reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a suitable catalyst. The resulting aryl halides are valuable precursors for cross-coupling reactions.

Friedel-Crafts Acylation and Alkylation: These reactions would introduce acyl or alkyl groups onto the aromatic ring, further diversifying the molecular structure.

Beyond electrophilic substitution, modern cross-coupling methodologies offer powerful tools for the functionalization of the 2-methoxyphenyl ring. If a halo-substituted derivative of this compound is prepared, it can undergo a variety of palladium-catalyzed cross-coupling reactions . For example, a Suzuki-Miyaura coupling with a boronic acid could introduce a new aryl or heteroaryl group. mdpi.comresearchgate.net Similarly, Sonogashira coupling with a terminal alkyne would install an alkynyl substituent. These reactions significantly expand the chemical space accessible from the parent compound.

The following table summarizes potential chemical modifications on the 2-methoxyphenyl moiety:

| Reaction Type | Reagent/Catalyst | Potential Product | Reference |

| Demethylation | Boron tribromide (BBr₃) | 3-(2-hydroxyphenyl)-2H-chromen-2-one | researchgate.net |

| Nitration | HNO₃/H₂SO₄ | 3-(2-methoxy-nitrophenyl)-2H-chromen-2-one | General Knowledge |

| Bromination | N-Bromosuccinimide (NBS) | 3-(bromo-2-methoxyphenyl)-2H-chromen-2-one | General Knowledge |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | 3-(2-methoxy-biaryl)-2H-chromen-2-one | mdpi.comresearchgate.net |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | 3-(2-methoxy-alkynylphenyl)-2H-chromen-2-one | mdpi.com |

Advanced Synthetic Protocols in 2H-Chromen-2-one Chemistry

Recent advancements in synthetic organic chemistry have led to the development of more efficient and environmentally benign methods for the synthesis of 2H-chromen-2-one derivatives. These protocols often lead to higher yields, shorter reaction times, and a reduction in hazardous waste.

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate a wide range of chemical transformations. In the context of 2H-chromen-2-one synthesis, microwave irradiation has been successfully applied to classical condensation reactions, such as the Pechmann, Knoevenagel, and Perkin condensations. These reactions, which often require prolonged heating under conventional conditions, can be completed in a matter of minutes under microwave irradiation, frequently leading to improved yields.

For instance, the Pechmann condensation of phenols with β-ketoesters to form coumarin derivatives can be significantly expedited using microwave heating, often in the absence of a solvent and with a solid acid catalyst. This approach not only reduces reaction times but also aligns with the principles of green chemistry by minimizing solvent usage.

The synthesis of 3-substituted coumarins has also benefited from microwave assistance. For example, the reaction of 3-acetyl-2H-chromen-2-one with aromatic aldehydes to form chalcone-like derivatives can be efficiently carried out under microwave irradiation in the presence of an eco-friendly catalyst. google.com This method provides a rapid and efficient route to complex coumarin structures.

The following table provides examples of microwave-assisted synthesis of coumarin derivatives:

| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |

| Pechmann Condensation | Phenol, β-ketoester | Solid acid, Microwave | 4-substituted-2H-chromen-2-one | General Knowledge |

| Knoevenagel Condensation | Salicylaldehyde, Active methylene compound | Base, Microwave | 3-substituted-2H-chromen-2-one | General Knowledge |

| Claisen-Schmidt Condensation | 3-acetyl-2H-chromen-2-one, Aromatic aldehyde | Eco-friendly catalyst, Microwave | 3-(3-aryl-acryloyl)-2H-chromen-2-one | google.com |

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including 2H-chromen-2-ones. The goal is to develop synthetic routes that are more sustainable, safer, and more efficient. Key aspects of green chemistry in this context include the use of alternative energy sources, environmentally benign solvents, and catalytic methods.

As discussed, microwave-assisted synthesis is a cornerstone of green approaches to coumarin synthesis due to its energy efficiency and ability to reduce reaction times. Another important strategy is the use of ultrasound irradiation , which can also promote reactions and improve yields, often under milder conditions.

Solvent-free synthesis , or the use of green solvents like water or polyethylene (B3416737) glycol (PEG), is another key principle. Many classical coumarin syntheses that traditionally use hazardous organic solvents have been adapted to solvent-free conditions, often with the aid of microwave or ultrasound. For example, the synthesis of 3-arylcoumarins has been achieved under solvent-free conditions via Perkin condensation.

The use of biocatalysts or biodegradable catalysts is also a growing area of interest. For example, L-proline has been used as a catalyst for the Knoevenagel condensation to produce 3-substituted coumarins under solvent-free conditions. These catalysts are often non-toxic, readily available, and can be more selective than traditional chemical catalysts.

Furthermore, multi-component reactions (MCRs) are being explored for the one-pot synthesis of complex coumarin derivatives. MCRs are highly atom-economical and can reduce the number of synthetic steps, thereby minimizing waste generation.

The following table highlights some green chemistry approaches to 2H-chromen-2-one synthesis:

| Green Chemistry Principle | Synthetic Approach | Example Reaction | Reference |

| Alternative Energy Source | Microwave-assisted synthesis | Pechmann condensation | General Knowledge |

| Alternative Energy Source | Ultrasound-assisted synthesis | Knoevenagel condensation | General Knowledge |

| Green Solvents/Solvent-free | Solvent-free Perkin condensation | Salicylaldehyde + Phenylacetic acid | General Knowledge |

| Biocatalysis/Biodegradable Catalysts | L-proline catalyzed Knoevenagel condensation | Salicylaldehyde + Active methylene compound | General Knowledge |

| Atom Economy | Multi-component reactions | One-pot synthesis of complex coumarins | General Knowledge |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 3 2 Methoxyphenyl 2h Chromen 2 One and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C NMR, and Advanced Techniques)

¹H NMR Spectroscopy is used to identify the chemical environment of protons within a molecule. For 3-(2-methoxyphenyl)-2H-chromen-2-one, the spectrum is expected to show distinct signals for the protons on the coumarin (B35378) core and the methoxyphenyl substituent. The proton at the 4-position of the coumarin ring is typically observed as a singlet in the downfield region. The aromatic protons of the coumarin and the phenyl ring would appear as a series of multiplets, with their chemical shifts and coupling constants being influenced by their relative positions and the electronic nature of the substituents. The methoxy (B1213986) group protons would present as a sharp singlet, typically in the upfield region of the aromatic signals. sciepub.com

¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of this compound would be expected to show 16 distinct signals corresponding to each unique carbon atom. The carbonyl carbon of the lactone is characteristically found at the most downfield position. The chemical shifts of the aromatic carbons are influenced by the substituent effects of the methoxy group and the lactone ring.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) , HSQC (Heteronuclear Single Quantum Coherence) , and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for the complete and unambiguous assignment of all proton and carbon signals. ceon.rsnih.gov COSY spectra establish correlations between protons that are coupled to each other, helping to trace the connectivity within the spin systems of the aromatic rings. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is instrumental in connecting the different structural fragments of the molecule. ceon.rsnih.gov For instance, an HMBC correlation between the methoxy protons and the corresponding carbon on the phenyl ring would confirm the position of the methoxy group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound based on Analog Data

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | ~160 |

| C3 | - | ~125 |

| C4 | Singlet, ~8.0 | ~140 |

| C4a | - | ~118 |

| C5 | Multiplet, ~7.5 | ~128 |

| C6 | Multiplet, ~7.3 | ~124 |

| C7 | Multiplet, ~7.5 | ~132 |

| C8 | Multiplet, ~7.3 | ~116 |

| C8a | - | ~154 |

| C1' | - | ~125 |

| C2' | - | ~157 |

| C3' | Multiplet, ~7.0 | ~112 |

| C4' | Multiplet, ~7.4 | ~131 |

| C5' | Multiplet, ~7.1 | ~121 |

| C6' | Multiplet, ~7.3 | ~129 |

| OCH₃ | Singlet, ~3.9 | ~56 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, the mass spectrum would exhibit a molecular ion peak corresponding to its molecular weight.

The fragmentation of coumarin derivatives under mass spectrometry conditions often follows characteristic pathways. sciepub.comnih.gov A common fragmentation involves the loss of a carbon monoxide (CO) molecule from the lactone ring, which is a neutral loss of 28 Da. nih.gov Further fragmentation of the substituted phenyl ring can also occur. For this compound, potential fragmentation pathways could include the loss of the methoxy group as a methyl radical (•CH₃, 15 Da) or formaldehyde (B43269) (CH₂O, 30 Da). The fragmentation pattern provides a fingerprint that can be used to confirm the identity of the compound and to distinguish it from its isomers.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Possible Fragment | Description |

| 252 | [M]⁺ | Molecular Ion |

| 224 | [M - CO]⁺ | Loss of carbon monoxide from the lactone ring |

| 237 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group |

| 222 | [M - CH₂O]⁺ | Loss of formaldehyde from the methoxy group |

Infrared (IR) Spectroscopy for Characteristic Vibrational Mode Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display several characteristic absorption bands that confirm the presence of its key structural features.

The most prominent peak in the IR spectrum of a coumarin is typically the strong absorption band corresponding to the stretching vibration of the lactone carbonyl group (C=O), which is expected in the region of 1700-1750 cm⁻¹. ceon.rsmdpi.com The presence of the aromatic rings would be indicated by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. The C-O stretching vibrations of the ether linkage in the methoxy group and the lactone ring would also give rise to characteristic bands in the fingerprint region (typically 1000-1300 cm⁻¹).

Table 3: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

| C-H stretching (aromatic) | 3000 - 3100 | Stretching of the carbon-hydrogen bonds on the aromatic rings. |

| C=O stretching (lactone) | 1700 - 1750 | Stretching of the carbonyl group in the coumarin lactone ring. |

| C=C stretching (aromatic) | 1450 - 1600 | Stretching of the carbon-carbon double bonds within the aromatic rings. |

| C-O stretching (ether and lactone) | 1000 - 1300 | Stretching of the carbon-oxygen single bonds of the methoxy group and the lactone. |

X-ray Crystallography for Precise Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of this compound has not been specifically reported in the provided search results, analysis of related coumarin structures provides valuable insights into its likely solid-state conformation. nih.govup.ac.za

Table 4: Expected Crystallographic Parameters for this compound (Hypothetical)

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Key Interactions | C-H···O hydrogen bonds, π-π stacking |

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. For a pure sample of this compound, with the molecular formula C₁₆H₁₂O₃, the experimentally determined percentages of carbon, hydrogen, and oxygen should closely match the calculated theoretical values. This analysis provides crucial verification of the compound's empirical formula and serves as an important indicator of its purity. While specific experimental data for the target compound is not available, the theoretical values can be readily calculated. nih.gov

Table 5: Elemental Analysis Data for C₁₆H₁₂O₃

| Element | Theoretical Percentage (%) |

| Carbon (C) | 76.18 |

| Hydrogen (H) | 4.79 |

| Oxygen (O) | 19.03 |

Mechanistic Biological Investigations of 3 2 Methoxyphenyl 2h Chromen 2 One and Selected Methoxyphenyl Chromen 2 One Derivatives

Inquiry into Anti-inflammatory Mechanisms

The anti-inflammatory potential of 3-arylcoumarins, including methoxyphenyl derivatives, has been a subject of significant research. These compounds are recognized for their ability to modulate key inflammatory pathways. A primary mechanism of action is the inhibition of nitric oxide (NO) production. nih.gov NO is a critical inflammatory mediator, and its overproduction is associated with chronic inflammatory conditions. nih.gov

In studies using lipopolysaccharide (LPS)-activated mouse macrophage RAW264.7 cells, a model for inflammation, various 3-arylcoumarin derivatives have demonstrated potent inhibitory effects on NO production. nih.govnih.gov For instance, derivatives such as 6,8-dichloro-3-(2-methoxyphenyl)coumarin and 6-bromo-8-methoxy-3-(3-methoxyphenyl)coumarin have shown significant NO production inhibitory activity with IC₅₀ values of 8.5 μM and 6.9 μM, respectively. nih.govnih.gov

Furthermore, the anti-inflammatory effects of these compounds are linked to the downregulation of the nuclear factor-kappa B (NF-κB) signaling pathway. mdpi.com NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govresearchgate.net By hindering the activation of NF-κB, methoxyphenyl chromen-2-one derivatives can effectively reduce the expression and release of these pro-inflammatory cytokines, thereby mitigating the inflammatory response. mdpi.comresearchgate.netnih.gov For example, 8-methoxy-chromen-2-one has been shown to inhibit cytokines and NF-κB in LPS-stimulated cells. mdpi.com This modulation of critical signaling pathways underscores the potential of these coumarin (B35378) derivatives as anti-inflammatory agents. researchgate.netnih.gov

Table 1: Anti-inflammatory Activity of Selected 3-Arylcoumarin Derivatives

| Compound | Cell Line | Target | IC₅₀ (μM) |

| 6,8-dichloro-3-(2-methoxyphenyl)coumarin | RAW264.7 | NO Production | 8.5 |

| 6-bromo-8-methoxy-3-(3-methoxyphenyl)coumarin | RAW264.7 | NO Production | 6.9 |

| 3-(2,5-dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one | RAW264.7 | NO Concentration | 11.2 |

Exploration of Anti-cancer Mechanisms and Cellular Pathway Modulation

3-Arylcoumarins have been identified as a promising class of compounds for the development of novel anti-cancer agents due to their ability to influence a wide range of cellular pathways and target key molecules involved in cancer progression. nih.govnih.gov

The progression of the cell cycle is tightly regulated by cyclin-dependent kinases (CDKs), and their dysregulation is a hallmark of many cancers. nih.gov CDK4, in particular, is a key factor in the initiation and promotion of various tumors. nih.gov Inhibition of CDK4 is a recognized strategy for cancer treatment, leading to cell cycle arrest in the G1 phase. nih.govnih.gov Certain coumarin derivatives have been investigated as CDK inhibitors. For example, some 3-substituted-4-hydroxycoumarin derivatives have shown high affinity and selectivity towards CDK1B. nih.gov While oncogenic Hsp90-dependent clients include CDK4, and 3-arylcoumarin derivatives have been identified as inhibitors of the Hsp90 protein folding machinery, specific studies detailing the direct inhibition of CDK4 by 3-(2-methoxyphenyl)-2H-chromen-2-one are not extensively documented in the available research. nih.gov

Lipoxygenases (LOXs) are enzymes involved in the biosynthesis of inflammatory signaling molecules, and 15-lipoxygenase-1 (15-LOX-1) has been implicated in various diseases, including cancer. nih.govrug.nl Inhibition of 15-LOX-1 is being explored as a therapeutic strategy. nih.gov While some coumarin derivatives have demonstrated effective lipoxygenase inhibition activity, direct evidence linking this compound to the specific inhibition of 15-LOX-1 is limited in the current body of scientific literature. mdpi.com

The anti-cancer activity of 3-arylcoumarins is often attributed to their ability to intervene in crucial cellular signaling cascades, leading to the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.govfrontiersin.org These compounds can modulate the expression of proteins involved in the apoptotic pathway. For instance, they can increase the expression of pro-apoptotic proteins like Bax and decrease the levels of anti-apoptotic proteins such as Bcl-2. frontiersin.org The activation of caspases, which are key executioners of apoptosis, is another mechanism by which these compounds exert their effects. frontiersin.org

Several signaling pathways are targeted by coumarin derivatives. The PI3K/AKT/mTOR pathway, which is critical for cell survival, proliferation, and growth, is one such target. nih.govmdpi.com Inhibition of this pathway by coumarin derivatives can lead to decreased cancer cell viability. mdpi.com For example, a study on 3-(coumarin-3-yl)-acrolein derivatives revealed that they induce mitochondria-dependent apoptosis via the PI3K/AKT-mediated Bcl-2 signaling pathway. mdpi.com Furthermore, 3-arylcoumarins have been shown to act as inhibitors of Heat Shock Protein 90 (Hsp90), a chaperone protein that is essential for the stability and function of numerous oncogenic proteins. nih.gov By inhibiting Hsp90, these compounds can lead to the degradation of client proteins, disrupting multiple signaling pathways simultaneously and ultimately causing cell death. nih.gov

Table 2: Selected Anti-Cancer Activities of Coumarin Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Mechanism of Action |

| 3-Arylcoumarins | Breast Cancer | Hsp90 inhibition |

| 3-(Coumarin-3-yl)-acrolein derivatives | A549, KB, Hela, MCF-7 | Induction of apoptosis via PI3K/AKT-mediated Bcl-2 pathway |

| 7,8-Diacetoxy-3-arylcoumarins | PC-3, MDA-MB-231 | Induction of apoptosis, consumption of glutathione |

| Thiazolyl-hydrazono-coumarin hybrids | MCF-7, A-549, CHO-K1 | CDK4 inhibition |

Analysis of Antimicrobial Mechanisms

Coumarin derivatives have demonstrated a broad spectrum of antimicrobial activities, positioning them as a scaffold of interest for the development of new anti-infective agents. nih.gov

The bacterial fatty acid synthesis (FASII) pathway is an attractive target for antibacterial drugs because it is essential for bacterial survival and is distinct from the mammalian fatty acid synthesis pathway. nih.gov Key enzymes in this pathway include enoyl-acyl carrier protein reductases like FabI and FabK. dntb.gov.uanih.gov While FabI is a validated target for antibacterial agents, and inhibitors of both FabI and FabK could offer a broad spectrum of activity, there is a lack of specific research data demonstrating the inhibition of FabI or FabK by this compound or its closely related derivatives. dntb.gov.ua The general antibacterial mechanism for some coumarins involves binding to the B subunit of bacterial DNA gyrase, which inhibits DNA supercoiling by blocking ATPase activity. nih.gov

Similarly, tRNA methyltransferases, such as METTL1, have recently been identified as potential novel targets for anti-cancer drugs, as they play a role in stabilizing tRNAs and increasing the translation of specific mRNAs. researchgate.netstormtherapeutics.com However, the investigation of these enzymes as targets for antibacterial agents, specifically by coumarin derivatives, is not well-documented in the available scientific literature.

The biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane, is a primary target for many antifungal drugs. nih.gov A crucial enzyme in this pathway is cytochrome P450 lanosterol (B1674476) 14α-demethylase (CYP51). mdpi.commdpi.com Inhibition of CYP51 disrupts ergosterol synthesis, leading to the accumulation of toxic sterols and compromising the integrity of the fungal cell membrane. mdpi.com Azole antifungals are well-known inhibitors of this enzyme. nih.gov

Some coumarin derivatives have also been investigated for their potential to inhibit fungal growth, and molecular modeling studies have suggested that they may interact with fungal targets. mdpi.com The potential for coumarins to inhibit cytochrome P450 enzymes is known, with some furanocoumarins acting as potent inhibitors of human CYPs. nih.govamegroups.cn However, specific studies confirming the direct inhibition of fungal cytochrome P450 lanosterol 14α-demethylase by this compound are not prominently featured in the existing research. Further investigation is required to elucidate the precise antifungal mechanisms of this class of compounds.

Mechanisms of Anticoagulant Activity

The anticoagulant effects of coumarin derivatives, including this compound, are primarily attributed to their role as vitamin K antagonists. This mechanism centers on the inhibition of the vitamin K epoxide reductase (VKOR) complex, an essential enzyme in the vitamin K cycle.

Vitamin K is a crucial cofactor for the post-translational modification of several clotting factors (II, VII, IX, and X), where it facilitates the carboxylation of glutamic acid residues to form gamma-carboxyglutamic acid (Gla). This carboxylation is vital for the calcium-dependent binding of these factors to phospholipid surfaces, a critical step in the coagulation cascade. During this process, vitamin K is oxidized to vitamin K epoxide. For the coagulation process to continue, vitamin K epoxide must be reduced back to its active form by VKOR.

The anticoagulant activity of coumarin derivatives is influenced by their molecular geometry and the presence of specific substituents. For instance, the presence of a 4-hydroxyl group is a key structural feature for anticoagulant activity, as exemplified by the potent anticoagulant warfarin. Furthermore, substitutions on the phenyl ring can modulate this activity.

Some coumarin derivatives may also exert their anticoagulant effects through mechanisms other than vitamin K antagonism. Research has shown that certain derivatives can inhibit platelet aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP). This inhibition is achieved by blocking the active form of the glycoprotein (B1211001) IIb/IIIa receptor on platelets, which is necessary for platelet bridging and aggregation. This antiplatelet activity may be linked to the flavonoid-like structures present in some coumarin derivatives.

| Compound Class | Mechanism of Action | Key Molecular Target | Effect on Coagulation |

| Coumarin Derivatives | Vitamin K Antagonism | Vitamin K Epoxide Reductase (VKOR) | Inhibition of clotting factor synthesis (II, VII, IX, X) |

| Coumarin Derivatives | Antiplatelet Aggregation | Glycoprotein IIb/IIIa Receptor | Inhibition of platelet aggregation |

Mechanistic Basis of Antioxidant Properties and Radical Scavenging

The antioxidant properties of this compound and related methoxyphenyl chromen-2-one derivatives are rooted in their ability to scavenge free radicals and chelate metal ions. The specific mechanisms underlying these activities are influenced by the substitution pattern of the coumarin core and the attached phenyl ring.

One of the primary mechanisms of antioxidant action is hydrogen atom transfer (HAT). In this process, the coumarin derivative donates a hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reaction. The presence of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the phenyl ring enhances this activity. Hydroxyl groups, in particular, can readily donate a hydrogen atom, and the resulting phenoxy radical is stabilized by resonance. Methoxy groups, through their electron-donating inductive and resonance effects, can also increase the stability of the radical formed after hydrogen donation, thus promoting antioxidant activity.

Another important mechanism is single electron transfer followed by proton transfer (SET-PT). In this pathway, the coumarin derivative first donates an electron to the free radical, forming a radical cation. This is then followed by the transfer of a proton to neutralize the species. The electron-donating nature of the methoxy group on the phenyl ring facilitates this initial electron transfer step.

Furthermore, some coumarin derivatives can act as antioxidants by chelating metal ions, such as iron (Fe2+) and copper (Cu2+). These metal ions can catalyze the formation of highly reactive oxygen species (ROS) through Fenton-like reactions. By binding to these metal ions, the coumarin derivatives prevent them from participating in these harmful reactions.

The position of the methoxy and hydroxyl groups on the phenyl ring significantly impacts the antioxidant and radical scavenging efficacy. For instance, compounds with a catechol (3,4-dihydroxy) or guaiacyl (3-methoxy-4-hydroxy) moiety on the phenyl ring often exhibit potent antioxidant activity due to the favorable positioning of the hydroxyl groups for hydrogen donation and radical stabilization.

| Mechanism | Description | Role of Methoxyphenyl Group |

| Hydrogen Atom Transfer (HAT) | Donation of a hydrogen atom to a free radical. | The methoxy group enhances the stability of the resulting radical through resonance and inductive effects. |

| Single Electron Transfer-Proton Transfer (SET-PT) | Donation of an electron followed by a proton to a free radical. | The electron-donating nature of the methoxy group facilitates the initial electron transfer. |

| Metal Chelation | Binding of metal ions to prevent their participation in ROS-generating reactions. | The overall molecular structure, influenced by the methoxyphenyl group, can create effective chelation sites. |

Investigations into Neuroactive and Receptor Modulatory Effects

Methoxyphenyl chromen-2-one derivatives have been investigated for their potential to modulate serotonergic neurotransmission by interacting with serotonin (B10506) receptors, specifically the 5-HT1A and 5-HT2A subtypes. The affinity and functional activity (antagonistic or agonistic) of these compounds are highly dependent on the substitution pattern of both the coumarin core and the methoxyphenyl ring, as well as the nature of any linker connecting these moieties to a piperazine (B1678402) group, a common pharmacophore in serotonin receptor ligands.

Studies have shown that the position of the methoxy group on the phenyl ring is a critical determinant of binding affinity. For instance, in a series of 2- and 3-methoxyphenylpiperazine derivatives linked to a coumarin scaffold, shifting the methoxy group from the ortho to the meta position can lead to a significant increase in affinity for the 5-HT2A receptor. Conversely, for the 5-HT1A receptor, an ortho-methoxy substitution on the phenyl ring has been associated with higher affinity in certain structural contexts.

The nature of the substituents on the coumarin ring also plays a crucial role. The presence of acetyl and methyl groups, and their specific positions, can dramatically influence receptor binding. For example, the addition of an acetyl group at the C-6 position of a 4-methyl-2H-chromen-2-one derivative has been shown to decrease the binding affinity for the 5-HT2A receptor.

In terms of functional activity, some methoxyphenyl coumarin derivatives have demonstrated antagonistic profiles at the 5-HT1A receptor. For example, 8-acetyl-7-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one exhibited a significant 5-HT1A antagonistic profile. Interestingly, the functional activity can also be modulated by the position of the methoxy group. In one study, a compound with a meta-methoxyphenyl group acted as a 5-HT1A receptor agonist, while shifting the methoxy group to the ortho position resulted in a change to an antagonistic profile.

The length and composition of the linker between the coumarin and piperazine moieties also impact receptor interaction. The presence of a hydroxyl group in the linker has been suggested to negatively affect the affinity for both 5-HT1A and 5-HT2A receptors.

| Compound/Derivative Class | Target Receptor | Binding Affinity (Ki) | Functional Profile |

| 8-acetyl-7-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one | 5-HT1A | 96 nM | Antagonist (IC50 = 43 nM) |

| 8-acetyl-7-(2-hydroxy-3-(4-(3-methoxyphenyl)piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one | 5-HT2A | 67 nM | Not specified |

| 7-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)-2H-chromen-2-one | 5-HT2A | 18 nM | Not specified |

| 6-acetyl-7-{4-[4-(3-methoxyphenyl)piperazin-1-yl]butoxy}-4-methylcoumarin | 5-HT1A | Not specified | Agonist |

| 6-acetyl-7-{4-[4-(2-methoxyphenyl)piperazin-1-yl]butoxy}-4-methylcoumarin | 5-HT1A | Not specified | Antagonist (IC50 = 301 nM) |

Methoxyphenyl chromen-2-one derivatives have emerged as a promising scaffold for the development of selective inhibitors of monoamine oxidase B (MAO-B). MAO-B is a key enzyme in the central nervous system responsible for the degradation of neurotransmitters like dopamine (B1211576). Inhibition of MAO-B can increase dopamine levels, which is a therapeutic strategy for neurodegenerative conditions such as Parkinson's disease.

The 3-phenylcoumarin (B1362560) framework is particularly effective for MAO-B inhibition. The inhibitory potency and selectivity of these compounds are significantly influenced by the substitution patterns on both the coumarin and the 3-phenyl rings. The presence and position of methoxy groups on the 3-phenyl ring are crucial for activity. For instance, a para-methoxy substitution on the phenyl ring has been shown to enhance the inhibitory activity and selectivity for MAO-B.

Structure-activity relationship (SAR) studies have revealed that various substituents on the coumarin and phenyl rings can modulate the MAO-B inhibitory activity. For example, in a series of 6-substituted-3-arylcoumarins, compounds with alkyl, hydroxyl, halogen, and alkoxy groups were evaluated. Many of these compounds exhibited high affinity and selectivity for the human MAO-B (hMAO-B) isoenzyme, with IC50 values in the nanomolar and even picomolar range.

Docking studies have provided insights into the binding of these inhibitors to the active site of MAO-B. The coumarin and phenyl rings of the 3-phenylcoumarin scaffold are predicted to occupy the same general space within the enzyme's active site as other known coumarin-based inhibitors. The specific interactions between the inhibitor and the amino acid residues of the enzyme determine the binding affinity and selectivity.

The selectivity for MAO-B over the MAO-A isoform is a critical aspect of these inhibitors, as non-selective MAO inhibition can lead to undesirable side effects. Many of the developed 3-arylcoumarin derivatives have demonstrated high selectivity for MAO-B. For example, one of the most potent compounds in a studied series was found to be 64 times more active than the reference drug selegiline (B1681611) and exhibited high specificity for hMAO-B.

| Compound Class | Key Structural Features for MAO-B Inhibition | MAO-B IC50 Range | Selectivity |

| 3-Phenylcoumarins | Functionalized 3-phenyl ring system | 100 nM - 1 µM (some as low as 56 nM) | High selectivity for MAO-B over MAO-A |

| 6-Substituted-3-arylcoumarins | Various substituents (alkyl, hydroxyl, halogen, alkoxy) on both rings | Nanomolar to picomolar | High selectivity for hMAO-B |

| 3-Aryl-4-hydroxycoumarins | Methoxy and/or chloro groups on the 3-phenyl ring | Not specified | Selective for MAO-B |

While the primary neuroactive investigations of this compound and its derivatives have focused on serotonin receptors and MAO-B inhibition, research into their effects on other receptor systems, such as the endothelin-A (ETA) receptor, has also been undertaken. Endothelin-1 (ET-1) is a potent vasoconstrictor peptide, and its actions are mediated through ETA and ETB receptors. Antagonism of the ETA receptor is a therapeutic strategy for conditions like pulmonary hypertension.

A series of selective ETA receptor antagonists based on a 2H-chromene skeleton has been developed. Structure-activity relationship (SAR) studies of these compounds have identified key structural features necessary for potent and selective binding to the ETA receptor. These studies revealed that specific substituents at the 2-, 3-, and 6-positions of the 2H-chromene ring are crucial for high-affinity binding.

For instance, a lead compound, 2-(benzodioxol-5-yl)-2H-chromene-3-carboxylic acid, was identified and subsequently modified to optimize its ETA receptor antagonist activity. The SAR studies indicated that an m,p-methylenedioxyphenyl group at the 2-position, a carboxyl group at the 3-position, and an isopropoxy group at the 6-position of the (R)-2H-chromene skeleton were essential for potent and selective ETA receptor antagonism.

Furthermore, the substituent at the 4-position of the 2H-chromene ring was found to be important for enhancing the activity. A variety of hydrophobic functional groups, including linear, branched, and cyclic aliphatic groups, as well as substituted and unsubstituted aryl groups, were found to be well-tolerated at this position.

Other Biological Activities and Underlying Mechanisms (e.g., Anthelmintic, Antiviral, Anticonvulsant)

The coumarin scaffold is a versatile pharmacophore that has been extensively studied for a wide range of biological activities. While specific investigations into the anthelmintic, antiviral, and anticonvulsant properties of this compound are limited in the available literature, studies on structurally related 3-arylcoumarins and other coumarin derivatives provide valuable insights into the potential activities of this compound.

Anthelmintic Activity:

Coumarin derivatives have emerged as a promising class of anthelmintic agents. mdpi.comnih.gov Research into coumarin-imidazole hybrids has demonstrated their efficacy against parasites like Dactylogyrus intermedius. nih.gov The anthelmintic activity of these hybrids is influenced by the length of the linker between the coumarin and imidazole (B134444) moieties, as well as the substituents on the imidazole ring. nih.gov While direct testing of this compound has not been reported, the general activity of the coumarin core suggests potential for anthelmintic properties. Further studies are needed to explore this specific activity and to understand the underlying mechanisms, which may involve the inhibition of crucial parasite enzymes or disruption of their neuromuscular function.

Antiviral Activity:

The antiviral potential of coumarins, including 3-arylcoumarins, has been a subject of significant research. nih.gov These compounds have been investigated for their activity against a variety of viruses, with mechanisms of action that often involve the inhibition of viral enzymes or interference with viral replication processes. nih.govresearchgate.net

Studies on 3-arylcoumarins have shown that substitutions on the aryl ring can significantly influence their biological activity. For instance, a study on 3-aryl and 4-(N-aryl)aminocoumarins demonstrated poor to moderate activity against arboviruses but interesting activity against Herpes Simplex Virus-1 (HSV-1). The introduction of electron-donating groups, such as methoxy groups, to the aromatic rings attached to the coumarin moiety appeared to favor antiviral activity. nih.gov This suggests that this compound, with its methoxy-substituted aryl group, could possess antiviral properties. The proposed mechanisms for the antiviral action of coumarins include the inhibition of viral proteases and reverse transcriptases. cabidigitallibrary.org

Anticonvulsant Activity:

The structural features of coumarins make them attractive candidates for the development of novel anticonvulsant drugs. nih.govmdpi.com A number of synthetic and natural coumarin derivatives have been reported to exhibit anticonvulsant effects in various animal models of epilepsy. mdpi.comresearchgate.net The mechanism of action for the anticonvulsant activity of coumarins is not fully elucidated but is thought to involve modulation of GABAergic neurotransmission and interaction with voltage-gated ion channels. researchgate.net

While specific anticonvulsant data for this compound is not available, the broader class of 3-arylcoumarins has been a focus of interest in the search for new antiepileptic agents. mdpi.com The lipophilicity conferred by the aryl group at the 3-position may facilitate crossing the blood-brain barrier, a crucial property for centrally acting drugs. researchgate.net Further research is required to evaluate the anticonvulsant potential of this compound and to determine its specific molecular targets within the central nervous system.

| Compound | Biological Activity | Key Findings | Reference |

|---|---|---|---|

| 6,8-dichloro-3-(2-methoxyphenyl)coumarin | Anti-inflammatory | Exhibited nitric oxide production inhibitory activity with an IC₅₀ value of 8.5 μM in lipopolysaccharide-activated mouse macrophage RAW264.7 cells. | nih.gov |

| 3-Aryl-4-(N-aryl)aminocoumarin derivative (2e) | Antiviral (HSV-1) | Showed good activity against acyclovir-sensitive and -resistant HSV-1 strains with EC₅₀ values of 48.68 µM and 66.26 µM, respectively. The presence of methoxy groups was noted to be favorable for activity. | nih.gov |

Molecular Interactions with Carrier Proteins (e.g., Human Serum Albumin)

The interaction of drug molecules with plasma proteins, particularly human serum albumin (HSA), is a critical determinant of their pharmacokinetic profile, influencing their distribution, metabolism, and excretion. Coumarin derivatives are known to bind to HSA, and these interactions have been characterized using various biophysical techniques, including fluorescence spectroscopy and molecular docking.

Fluorescence Quenching Studies:

Fluorescence spectroscopy is a powerful tool to study the binding of ligands to proteins. HSA possesses intrinsic fluorescence primarily due to its tryptophan residues. The binding of a small molecule, such as a coumarin derivative, in the vicinity of these residues can lead to a quenching of the fluorescence intensity. This quenching can be either static, resulting from the formation of a non-fluorescent ground-state complex, or dynamic, arising from collisional deactivation of the excited state.

Studies on various coumarin derivatives have consistently shown that they quench the intrinsic fluorescence of HSA upon binding. The analysis of the quenching data using the Stern-Volmer equation can provide information about the binding mechanism, binding constants (Kₐ), and the number of binding sites (n). For many coumarin derivatives, the binding to HSA is characterized by a static quenching mechanism, indicating the formation of a stable complex.

Molecular Docking and Binding Site Analysis:

Computational molecular docking studies have been employed to predict the preferred binding site and orientation of coumarin derivatives within the multidomain structure of HSA. HSA has two principal drug-binding sites, Sudlow's site I (in subdomain IIA) and site II (in subdomain IIIA). The binding of a ligand to one of these sites can be influenced by its structural and electronic properties.

For many coumarin derivatives, molecular docking simulations have suggested that binding occurs within the hydrophobic cavity of Sudlow's site I. The interactions stabilizing the coumarin-HSA complex are typically a combination of hydrophobic interactions and hydrogen bonding with specific amino acid residues within the binding pocket. The methoxy group on the phenyl ring of this compound could potentially influence its binding affinity and orientation within the HSA binding pocket.

While specific experimental data on the interaction of this compound with HSA is not available, the general findings for other coumarin derivatives suggest that it is likely to bind to HSA, which would have significant implications for its bioavailability and disposition in the body.

| Coumarin Derivative | Binding Constant (Kₐ) (M⁻¹) | Number of Binding Sites (n) | Binding Site | Primary Interaction Forces | Reference |

|---|---|---|---|---|---|

| Coumarin | 1.2 x 10⁴ | ~1 | Site I (Subdomain IIA) | Hydrophobic interactions, Hydrogen bonding | Generic Data |

| Warfarin | 3.7 x 10⁵ | ~1 | Site I (Subdomain IIA) | Hydrophobic interactions, Hydrogen bonding | Generic Data |

Structure Activity Relationship Sar and Pharmacophore Modeling of 3 2 Methoxyphenyl 2h Chromen 2 One Derivatives

Elucidation of Structural Features Critical for Biological Activity

The biological activity of 3-phenylcoumarin (B1362560) derivatives is highly sensitive to their substitution patterns. researchgate.net Both the positioning of the methoxy (B1213986) group on the phenyl ring and the nature of substituents on the heterocyclic coumarin (B35378) core are critical determinants of efficacy and selectivity.

The presence and position of a methoxy group on the 3-phenyl ring can significantly modulate the biological activity of coumarin derivatives. While extensive research has been conducted on various methoxy-substituted 3-phenylcoumarins, the specific contribution of the ortho-methoxy (2-methoxy) configuration is a key aspect of SAR studies.

New derivatives of (2-methoxyphenyl)piperazine have been evaluated as 5-HT1A receptor ligands, indicating the potential role of the 2-methoxyphenyl group in receptor interactions. nih.gov In studies of coumarin-chalcone hybrids as cholinesterase inhibitors, various substitutions on the phenyl ring, including 2-(2-(dimethylamino)ethoxy) and 2-(2-morpholinoethoxy), have been synthesized and evaluated, highlighting the importance of substitutions at the ortho position. nih.gov The orientation of the 2-methoxyphenyl group can influence how the molecule fits into the active site of an enzyme or the binding pocket of a receptor, thereby affecting its inhibitory potency and selectivity. For instance, in the context of monoamine oxidase B (MAO-B) inhibition, the substitution pattern on the 3-phenyl ring is a crucial factor. nih.gov

Modifications to the chromen-2-one (coumarin) nucleus are instrumental in fine-tuning the pharmacological profile of 3-phenylcoumarin derivatives. nih.gov The nature, size, and electronic properties of substituents at positions C-5, C-6, C-7, and C-8 can drastically alter biological activity.

Studies on 4-hydroxy-3-phenylcoumarins showed that introducing a chlorine atom at the C-6 position enhances both the inhibitory activity and selectivity for MAO-B. nih.gov For example, 6-chloro-3-(3′-methoxyphenyl)coumarin was identified as a potent MAO-B inhibitor with an IC₅₀ value of 1 nM. nih.gov Research on daphnetin (B354214) derivatives, which share the coumarin core, has shown that substitutions at the C-3 and C-4 positions also play a significant role in their antioxidant activity. mdpi.com

In a different context, the presence of dihydroxy groups at the C-7 and C-8 positions can confer strong cytotoxic activity in vitro. nih.gov Furthermore, attaching various functional groups, such as aminoalkoxy moieties, to the C-7 position has been explored to develop multi-target-directed ligands for conditions like Alzheimer's disease. nih.gov These findings underscore that the coumarin core is not merely a scaffold but an active participant in molecular recognition, where its substituents can form key interactions with biological targets. researchgate.netnih.gov

The following table summarizes the influence of various substituents on the chromen-2-one core on MAO-B inhibitory activity.

| Compound/Derivative | Substitution on Chromen-2-one Core | Substitution on 3-Phenyl Ring | Target | Activity (IC₅₀) |

| Derivative 1 | 6-chloro | 3'-methoxyphenyl | MAO-B | 1 nM nih.gov |

| Derivative 2 | 4-hydroxy, 6-chloro | Unspecified | MAO-B | Improved activity and selectivity nih.gov |

| Derivative 3 | 4-hydroxy, 6-methyl | Unspecified | MAO-B | Less active than 6-chloro analog nih.gov |

| Derivative 4 | 6-methoxy | 4'-(trifluoromethyl)phenyl | MAO-B | 56 nM nih.govnih.gov |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. For 3-arylcoumarin derivatives, 3D-QSAR models have been developed to identify key structural features that govern their inhibitory potential against various enzymes. researchgate.net

One such study focused on 3-arylcoumarin derivatives as α-glucosidase inhibitors. A robust 3D-QSAR model was constructed, which suggested that substituting the 3-arylcoumarin ring with electron-withdrawing groups is favorable for anti-diabetic activity. This indicates that the electronic properties of the substituents are a critical parameter for this specific biological action. Similarly, 3D-QSAR methodologies have been employed to identify potent inhibitors of acetylcholinesterase and monoamine oxidase among 3-phenylcoumarin derivatives. researchgate.net These models help in understanding the steric and electrostatic field requirements for optimal activity and guide the rational design of new, more potent inhibitors. mdpi.com

Relationship Between Molecular Topography and Enzyme Inhibitory Potency

The three-dimensional shape (molecular topography) of 3-(2-methoxyphenyl)-2H-chromen-2-one derivatives is crucial for their ability to inhibit enzymes. Molecular docking studies have provided significant insights into how these molecules orient themselves within the active sites of target enzymes, such as MAO-B and various cytochrome P450 enzymes. researchgate.netnih.govresearchgate.net

For MAO-B inhibitors, docking analyses revealed that the 3-phenylcoumarin scaffold fits into the enzyme's active site, where specific substituents can form key interactions. For instance, a hydrogen bond between the oxygen atom of the lactone ring and the amino acid Cys172 has been observed. researchgate.net The orientation of the coumarin ring within the active site is a critical determinant of inhibition. researchgate.net

In studies with human CYP2A13, an enzyme involved in metabolizing xenobiotics, docking analyses showed that substituents like 6-chloro or 6-methoxy on the coumarin ring, combined with specific groups on the 3-phenyl ring, increased the molecule's affinity for the enzyme. nih.gov These computational models demonstrate that inhibitory potency is directly related to the complementary shape and charge distribution between the inhibitor and the enzyme's active site.

Correlation Between Chemical Structure and Receptor Binding Specificity

While much of the research on 3-phenylcoumarins focuses on enzyme inhibition, their structural similarity to steroidal compounds suggests potential interactions with hormone receptors. researchgate.net The 3-phenylcoumarin ring system is thought to mimic the hydrophobic packing of steroids, allowing it to bind to the active sites of steroid hormone receptors like estrogen receptor-α (ERα). researchgate.net

The specificity of this binding is highly dependent on the chemical structure. The presence of polar substituents, particularly hydroxyl groups, is often a key feature for ERα binding. researchgate.net The precise arrangement of these functional groups on both the coumarin and phenyl rings determines the strength and selectivity of the interaction. The 2-methoxyphenyl substitution pattern can influence the conformational flexibility of the molecule, which in turn affects its ability to adopt the correct orientation for binding to a specific receptor. This correlation between structure and receptor binding specificity is essential for developing compounds that can selectively modulate the activity of specific hormone pathways. researchgate.net

Design Principles Derived from SAR for Enhanced Bioactivity

The collective structure-activity relationship data provides a set of guiding principles for the rational design of new 3-phenylcoumarin derivatives with enhanced biological activity. nih.govresearchgate.netresearchgate.net

Key design principles include:

Modification of the 3-Phenyl Ring : The addition of methoxy, hydroxyl, acetoxy, and methyl groups to the 3-phenyl ring can promote MAO-B inhibition. nih.gov Electron-withdrawing groups, such as trifluoromethyl, at the para-position of the phenyl ring have been shown to produce highly potent MAO-B inhibitors. nih.gov

Substitution on the Coumarin Core : Introducing small, electron-withdrawing groups like halogens (e.g., chlorine) at the C-6 position of the coumarin ring can significantly enhance MAO-B inhibitory activity and selectivity. nih.gov

Introduction of Polar Groups : Incorporating hydroxyl groups at specific positions on the coumarin core (e.g., C-5, C-7) can be crucial for interactions with certain targets, such as tyrosinase and collagenase. nih.gov

By applying these principles, medicinal chemists can systematically modify the this compound scaffold to develop new therapeutic agents with improved potency and selectivity for a desired biological target.

Future Research Trajectories and Translational Outlook for 3 2 Methoxyphenyl 2h Chromen 2 One

Rational Design and Synthesis of Advanced Derivatives with Tailored Biological Profiles

The future development of 3-(2-methoxyphenyl)-2H-chromen-2-one hinges on the rational design and synthesis of next-generation derivatives with enhanced potency, selectivity, and specific biological profiles. The 3-arylcoumarin scaffold is highly amenable to chemical modification, allowing for the fine-tuning of its properties. bohrium.com Structure-activity relationship (SAR) studies are fundamental to this process, guiding the strategic placement of various functional groups to optimize interactions with biological targets. nih.gov

Key synthetic strategies will involve:

Scaffold Modification: Introducing diverse substituents (e.g., halogens, hydroxyl, methoxy (B1213986), aminoalkoxy groups) at various positions on both the coumarin (B35378) core and the 3-position phenyl ring to modulate activity. researchgate.netnih.govresearchgate.net The pattern of substitution is known to significantly alter the pharmacological effects of 3-arylcoumarins. nih.gov For instance, the synthesis of 6,8-dichloro-3-(2-methoxyphenyl)coumarin has demonstrated potent anti-inflammatory activity. nih.gov

Hybridization: Creating hybrid molecules by conjugating the 3-arylcoumarin scaffold with other known pharmacophores (e.g., thiazole, triazole, benzimidazole) to generate novel compounds with potentially synergistic or multi-target activities. rsc.org This approach has been successfully used to develop coumarin-based anticancer and antimicrobial agents. researchgate.netrsc.org

Advanced Synthetic Methodologies: Employing efficient and versatile synthetic methods such as Perkin condensation, Claisen-Schmidt condensation, and various multi-component reactions to build libraries of derivatives for high-throughput screening. nih.govnih.govnih.gov

| Strategy | Description | Objective | Reference Example |

|---|---|---|---|

| Scaffold Decoration | Introduction of various functional groups onto the core 3-arylcoumarin structure. | Enhance potency, selectivity, and modulate pharmacokinetic properties. | Synthesis of aminoalkoxy derivatives for anti-Alzheimer's activity. nih.gov |

| Molecular Hybridization | Covalently linking the coumarin scaffold with another distinct pharmacophore. | Achieve synergistic effects or create multi-target directed ligands. | Development of coumarin-thiazole conjugates as cytotoxic agents. rsc.org |

| Bioisosteric Replacement | Replacing certain functional groups with others that have similar physical or chemical properties. | Improve metabolic stability, reduce toxicity, and optimize target binding. | 3-Phenylcoumarins considered as isosteres of isoflavones or coumarin-resveratrol hybrids. bohrium.com |

In-depth Mechanistic Dissection of Novel Biological Activities

While 3-arylcoumarins are known to exhibit a broad spectrum of biological activities, a deeper understanding of their precise mechanisms of action is crucial for their therapeutic development. nih.govresearchgate.net Future research must move beyond preliminary screening to detailed mechanistic studies for derivatives of this compound.

Areas for mechanistic investigation include:

Neurodegenerative Diseases: The inhibitory effects on enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase (MAO) are well-documented for this class of compounds. researchgate.netnih.govmdpi.com Further studies should focus on elucidating the specific binding modes through kinetic and crystallographic analyses, and investigating other relevant pathways in neurodegeneration, such as the inhibition of β-amyloid aggregation and Nrf2 activation. nih.govnih.govresearchgate.net

Cancer: The anticancer potential of coumarins has been linked to various mechanisms, including the inhibition of protein kinases and heat shock proteins like Hsp90. nih.govrsc.org Future work should identify the specific cellular signaling pathways modulated by these derivatives in different cancer cell lines.

Inflammatory and Metabolic Disorders: The anti-inflammatory activity, characterized by the inhibition of nitric oxide (NO) production, and the anti-diabetic potential via inhibition of α-glucosidase and α-amylase, require further mechanistic exploration to identify the upstream molecular targets. nih.govmdpi.com

Molecular docking and other computational methods will be invaluable in predicting and validating the interactions between coumarin derivatives and their biological targets, providing insights that can guide further experimental work. researchgate.netmdpi.com

Exploration of Multi-Target Directed Ligands and Polypharmacological Strategies

The complexity of multifactorial diseases like cancer and Alzheimer's disease has spurred a shift from the "one-target, one-drug" paradigm towards polypharmacology. unibo.it The 3-arylcoumarin scaffold is an ideal starting point for designing multi-target-directed ligands (MTDLs) that can modulate several disease-relevant pathways simultaneously. nih.govmdpi.com

Future research in this area will focus on:

Designing Dual- or Multi-Target Inhibitors: Based on the known activities of the scaffold, derivatives of this compound can be rationally designed to co-inhibit key targets. A prominent example is the development of dual AChE and MAO-B inhibitors for Alzheimer's disease therapy. mdpi.comfrontiersin.org

Hybridization for Multi-Targeting: Creating hybrid molecules that combine the coumarin core with another pharmacophore known to act on a different target. rsc.org This strategy aims to produce a single chemical entity with a precisely defined, dual mechanism of action. unibo.it

Systems Biology Approach: Utilizing a systems-level understanding of disease networks to identify optimal target combinations for MTDL design. This ensures that the selected targets work synergistically to produce a greater therapeutic effect.

The development of MTDLs represents a sophisticated strategy to tackle complex diseases, and the versatile chemistry of the this compound scaffold makes it a highly promising candidate for such endeavors. researchgate.net

| Disease Area | Potential Target Combination | Therapeutic Rationale | Reference |

|---|---|---|---|

| Alzheimer's Disease | Cholinesterases (AChE/BuChE) & Monoamine Oxidase B (MAO-B) | Simultaneously addresses cholinergic deficit and neurotoxic amine metabolism. | mdpi.comfrontiersin.org |

| Alzheimer's Disease | AChE & β-amyloid (Aβ) aggregation | Inhibits both the breakdown of acetylcholine (B1216132) and the formation of amyloid plaques. | nih.gov |

| Cancer | Tyrosine Kinases & Tubulin Polymerization | Disrupts both cell signaling and mitosis, two critical processes in cancer cell proliferation. | nih.govrsc.org |

| Diabetes | α-glucosidase & α-amylase | Provides dual inhibition of carbohydrate-digesting enzymes to manage postprandial hyperglycemia. | mdpi.com |

Application of Artificial Intelligence and Machine Learning in Derivative Discovery and Optimization

Key applications of AI/ML in this context include:

Predictive Modeling: ML algorithms can be trained on existing data to build quantitative structure-activity relationship (QSAR) models. elsevier.com These models can predict the biological activity of novel, untested derivatives of this compound, prioritizing the most promising candidates for synthesis. researchgate.net

De Novo Design: Generative AI models can design entirely new molecules based on desired properties (e.g., high potency, low toxicity), exploring a much wider chemical space than traditional methods. elsevier.com

ADMET Prediction: AI tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of virtual compounds early in the discovery process. researchgate.net This allows researchers to filter out molecules with unfavorable pharmacokinetic properties before committing resources to their synthesis.

Synthesis Planning: AI can assist in planning the most efficient synthetic routes for target molecules, accelerating the "make" phase of discovery. elsevier.com

By leveraging AI, researchers can reduce the time and cost associated with discovering and optimizing derivatives of this compound, increasing the probability of identifying a successful drug candidate. researchgate.netrsc.org

Strategic Pathway for Pre-clinical Lead Optimization and Development

Once a promising lead compound based on the this compound scaffold is identified, it must undergo a rigorous lead optimization process to become a preclinical candidate. criver.com This is an iterative process involving medicinal chemists and biologists working in close collaboration.

The strategic pathway includes several key stages:

Potency and Selectivity Enhancement: Fine-tuning the lead structure through chemical synthesis to maximize its activity against the intended target while minimizing off-target effects. criver.com

Pharmacokinetic (ADME) Profiling: Evaluating the compound's ADME properties through a suite of in vitro assays, including metabolic stability in liver microsomes, plasma protein binding, and cell permeability (e.g., Caco-2). criver.com The goal is to develop a compound with favorable drug-like properties.

In Vivo Pharmacokinetic Studies: Assessing the compound's behavior in animal models to determine key parameters like half-life, bioavailability, and tissue distribution after administration. altasciences.com

Efficacy in Disease Models: Testing the optimized lead compound in relevant animal models of the target disease (e.g., transgenic mouse models of Alzheimer's disease) to demonstrate therapeutic efficacy. altasciences.com

Exploratory Toxicology: Conducting non-GLP (Good Laboratory Practice) toxicology studies in animals to identify any potential safety liabilities early in the process, allowing for mitigation through further chemical modification. criver.comaltasciences.com

This comprehensive optimization process is designed to systematically refine a lead compound, addressing potential deficiencies in potency, selectivity, pharmacokinetics, and safety to produce a robust preclinical candidate ready for formal safety assessment. criver.comaltasciences.com

Q & A

Q. What are the common synthetic routes for preparing 3-(2-methoxyphenyl)-2H-chromen-2-one and its derivatives?

- Methodological Answer : The synthesis typically involves condensation reactions or cyclization strategies. For example:

- Conventional Claisen-Schmidt condensation : Reacting 3-acetylcoumarin with 2-methoxybenzaldehyde in ethanol under reflux with piperidine as a catalyst yields the target compound. Reaction conditions (e.g., temperature, solvent, catalyst) are optimized via TLC monitoring, followed by neutralization and recrystallization .

- Microwave-assisted synthesis : This method reduces reaction time (e.g., from 8 hours to 30 minutes) and improves yields by enhancing reaction efficiency through controlled microwave irradiation .

- Heterocyclic functionalization : Introducing thiazole or pyrazole rings via reactions with thioacetamide or phenylhydrazine, respectively, in ethanol with triethylamine as a base .

Q. How do researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Characterization involves a multi-technique approach:

- Spectral Analysis :

- ¹H/¹³C NMR : Peaks for the methoxy group (~δ 3.8–4.0 ppm in ¹H NMR) and coumarin carbonyl (δ ~160–170 ppm in ¹³C NMR) confirm substituent positions .

- IR Spectroscopy : Stretching vibrations for C=O (~1715–1740 cm⁻¹) and aromatic C–O (1250–1300 cm⁻¹) validate core structural features .

- Elemental Analysis : Matches calculated vs. experimental C, H, N, and O percentages to confirm purity .

- Melting Point Consistency : Deviations >2°C indicate impurities; recrystallization in ethanol or methanol is used for purification .

Q. What experimental parameters are critical in optimizing the synthesis of coumarin derivatives like this compound?

- Methodological Answer : Key parameters include:

- Catalyst Selection : Piperidine or triethylamine for base-catalyzed condensations .

- Solvent Polarity : Ethanol or methanol for solubility and reaction homogeneity .

- Temperature Control : Reflux conditions (80–100°C) for conventional synthesis vs. microwave-specific temperature profiles .

- Reaction Time Monitoring : TLC (e.g., silica gel plates with hexane/ethyl acetate) tracks progress to avoid over-reaction or side products .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software be employed to resolve structural ambiguities in coumarin derivatives?

- Methodological Answer :

- Single-Crystal Growth : Slow evaporation of a saturated solution (e.g., ethanol/chloroform) produces diffraction-quality crystals .

- Data Collection : Use a diffractometer (Mo/Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts .

- SHELX Refinement :

- SHELXD : Solves phase problems via direct methods.

- SHELXL : Refines atomic coordinates, thermal parameters, and occupancy factors. Hydrogen bonding and π-stacking interactions are visualized using ORTEP-3 .

- Validation : R-factor <0.05 and goodness-of-fit (~1.0) ensure structural accuracy .

Q. What strategies are effective in addressing contradictory spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Compare NMR, IR, and mass spectrometry data. For example, discrepancies in carbonyl peak positions may arise from tautomerism; variable-temperature NMR can resolve this .

- Isotopic Labeling : Use deuterated solvents to distinguish exchangeable protons (e.g., hydroxyl groups) in NMR .

- Computational Modeling : DFT calculations (e.g., Gaussian09) predict IR/NMR spectra for comparison with experimental data .

Q. How do computational methods like DFT contribute to understanding the electronic properties of this compound?

- Methodological Answer :

- Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic regions (e.g., methoxy group’s electron-donating effect) .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···O, π–π stacking) in crystal packing .

- NCIplot Index : Visualizes non-covalent interactions (e.g., van der Waals forces) that influence solubility and reactivity .

Q. How do substituent effects influence the biological activity and synthetic yield of this compound derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., nitro) enhance antimicrobial activity but may reduce yields due to steric hindrance. For example, 8-nitro derivatives show higher bioactivity but require longer reaction times .

- Yield Optimization : Substituents like methoxy improve solubility (via hydrogen bonding), facilitating higher yields (~83–93%) compared to bulky groups (e.g., 4-chlorophenyl, ~71%) .

- In Vitro Assays : Gram-positive bacterial inhibition is tested via agar diffusion (MIC values ≤25 µg/mL indicate potency) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products